

A Comparative Guide to VHL Ligands: VL285 in Focus

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Compound of Interest

Compound Name: VL285
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In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of **VL285** with other prominent VHL ligands, namely VH032 and VH101, supported by experimental data to inform the selection of the optimal VHL recruiter for your research and development endeavors.

Executive Summary

VL285, VH032, and VH101 are all potent small molecule ligands that bind to the VHL E3 ligase, enabling the recruitment of this enzyme to a target protein for degradation. While all three serve the same fundamental purpose, they exhibit differences in binding affinity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-VHL) and, consequently, the efficiency and potency of target protein degradation. Generally, higher affinity VHL ligands are sought to enhance the formation of the ternary complex.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for **VL285**, VH032, and VH101 based on available experimental evidence. It is important to note that direct head-to-head comparisons of PROTACs utilizing these three ligands against the same target under identical conditions are limited in the published literature. Therefore, the degradation data (DC50 and Dmax) should be interpreted with consideration of the different target proteins and experimental systems.

Table 1: VHL Ligand Binding Affinity

VHL Ligand	Binding Affinity to VHL	Assay Method
VL285	IC50: 340 nM[1]	Competitive Binding Assay
VH032	K _d : 185 nM[2]	Isothermal Titration Calorimetry (ITC)
VH101	K _d : 44 nM[2]	Isothermal Titration Calorimetry (ITC)

Table 2: Comparative PROTAC Performance (Illustrative Examples)

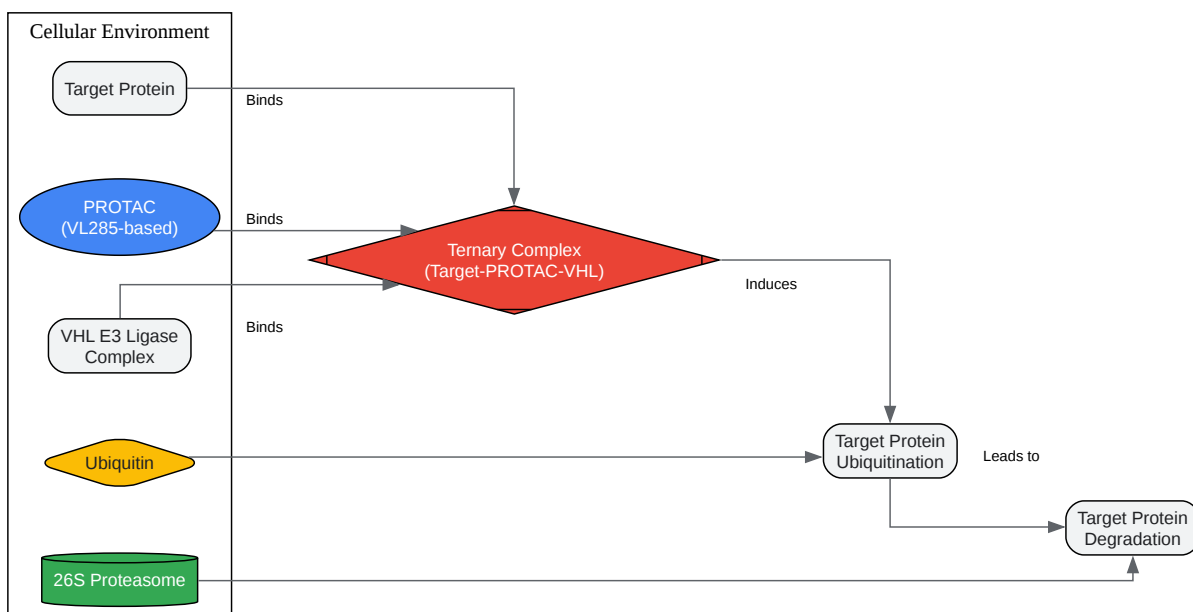
PROTAC (VHL Ligand)	Target Protein	DC50	Dmax	Cell Line	Reference
HaloPROTAC 3 (VL285-based)	GFP-HaloTag7	19 nM[1]	>90%	Not Specified	[Buckley et al., 2012]
MZ1 (VH032-based)	BRD4	23 nM	Not Reported	H838	[Zengerle et al., 2015]
(VH101-based PROTAC example)	BRD4	Data not available in a direct comparative study	Data not available	Not applicable	Not applicable

Note: The degradation data for different PROTACs are from separate studies and are not a direct head-to-head comparison.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system. A VHL-recruiting PROTAC brings the target protein into proximity with the VHL E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.

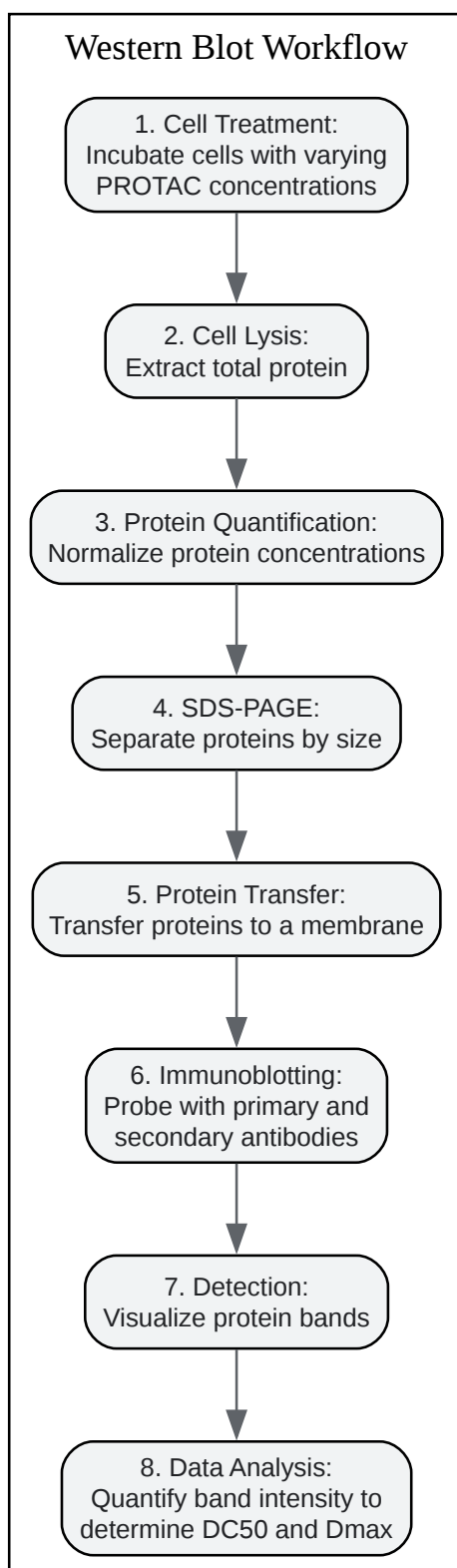


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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Western Blot for DC50/Dmax Determination

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.



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Caption: Workflow for determining PROTAC degradation efficiency.

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 μ M) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[3][4]
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3][5]
 - Determine the protein concentration of each lysate using a BCA protein assay.[3][5]
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli sample buffer.[3][5]
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][5]
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
 - Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.[3][6]
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]
- Detection and Analysis:
 - Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[3]
 - Quantify band intensities using densitometry software.[3]

- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the proximity of the target protein and VHL induced by the PROTAC.

- Reagents:
 - Tagged recombinant target protein (e.g., His-tagged).
 - Tagged recombinant VHL complex (e.g., GST-tagged).
 - TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-His).
 - TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-GST).
 - PROTAC of interest.
- Protocol:
 - In a microplate, add the tagged target protein, tagged VHL complex, and the PROTAC at various concentrations.
 - Add the donor and acceptor-labeled antibodies.
 - Incubate the plate to allow for ternary complex formation and antibody binding.
 - Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
 - Calculate the TR-FRET ratio (acceptor signal / donor signal). An increased ratio indicates ternary complex formation.

- The concentration of PROTAC that gives half-maximal TR-FRET signal can be determined as a measure of ternary complex formation potency. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[7]

3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR can be used to measure the binding kinetics and affinity of the ternary complex.[8][9][10][11][12]

- Immobilization:
 - Immobilize the VHL E3 ligase complex onto an SPR sensor chip.[11]
- Binary Interaction Analysis:
 - Inject the PROTAC at various concentrations over the VHL-immobilized surface to determine the binary binding kinetics (k_{on} , k_{off}) and affinity (KD) between the PROTAC and VHL.[9]
- Ternary Complex Analysis:
 - Prepare solutions of the PROTAC at various concentrations mixed with a saturating concentration of the target protein.
 - Inject these mixtures over the VHL-immobilized surface. The binding response will represent the formation of the ternary complex.
 - Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex.
- Cooperativity Calculation:
 - The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to VHL) to the ternary KD (PROTAC + Target Protein to VHL).[10][11] An $\alpha > 1$ indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to VHL.

Conclusion

VL285 is a potent VHL ligand that serves as a valuable tool in the development of PROTACs. While direct comparative degradation data against PROTACs utilizing VH032 and the higher-affinity VH101 is not readily available in a single study, the provided binding affinities suggest a hierarchy of VHL engagement (VH101 > VH032 > **VL285**). The optimal choice of VHL ligand for a specific PROTAC will depend on a multifactorial analysis including not only binary binding affinity but also the ability to form a stable and productive ternary complex with the desired target protein, as well as the overall physicochemical properties of the final PROTAC molecule. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies to identify the most effective VHL ligand for their specific application.

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